2-Ethyl-4-methylbenzene-1,3-diamine
Description
2-Ethyl-4-methylbenzene-1,3-diamine (C₉H₁₄N₂) is an aromatic diamine featuring a benzene ring substituted with an ethyl group at position 2 and a methyl group at position 3. This compound’s structure confers unique steric and electronic properties, influencing its reactivity, stability, and applications in organic synthesis and materials science.
Properties
CAS No. |
151391-29-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-ethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-8(10)5-4-6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
InChI Key |
CXBKCCFNNNPCLB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1N)C)N |
Canonical SMILES |
CCC1=C(C=CC(=C1N)C)N |
Synonyms |
1,3-Benzenediamine,2-ethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 2-Ethyl-4-methylbenzene-1,3-diamine and related diamines:
Critical Analysis of Substituent Effects
- Electronic Effects : Alkyl groups (ethyl, methyl) are electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing substituents like fluorine. This may influence reactivity in cyclization or oxidation reactions.
- Lipophilicity : The ethyl group enhances hydrophobicity, which could improve blood-brain barrier penetration in drug candidates compared to m-TDA or fluorinated analogs.
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